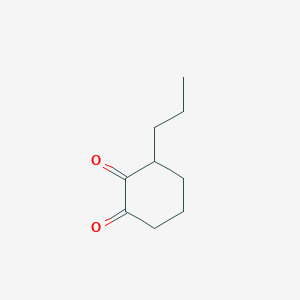
3-Propylcyclohexane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylcyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 2 positions and a propyl group at the 3 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclohexane-1,2-dione can be achieved through various organic reactions. One common method involves the oxidation of 3-propylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-propylcyclohexanol using metal catalysts such as palladium or platinum. This method is advantageous due to its high efficiency and selectivity, allowing for large-scale production of the compound.
化学反应分析
Types of Reactions
3-Propylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-propylcyclohexane-1,2-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Propylcyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
3-Propylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
作用机制
The mechanism of action of 3-Propylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Additionally, the propyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
相似化合物的比较
Similar Compounds
Cyclohexane-1,2-dione: Lacks the propyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dione: Contains a methyl group instead of a propyl group, resulting in different chemical properties.
3-Ethylcyclohexane-1,2-dione: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Propylcyclohexane-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the propyl group enhances its hydrophobicity and may affect its binding affinity to various molecular targets, making it distinct from other similar compounds.
属性
CAS 编号 |
60386-57-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
3-propylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-5-3-6-8(10)9(7)11/h7H,2-6H2,1H3 |
InChI 键 |
URKXGIXFPYIONB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCCC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


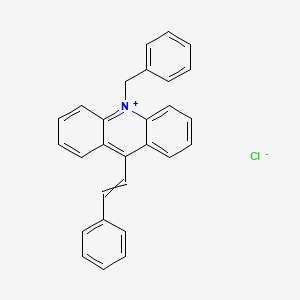
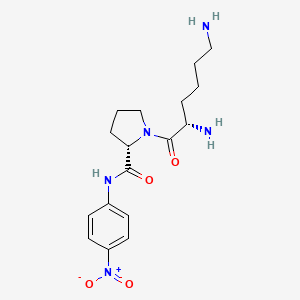
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
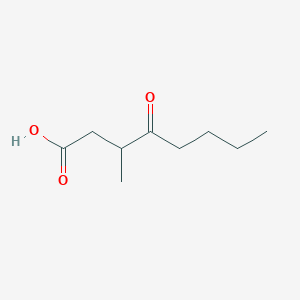
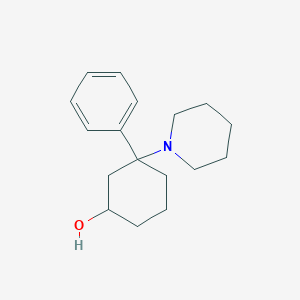

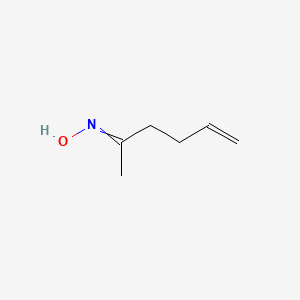
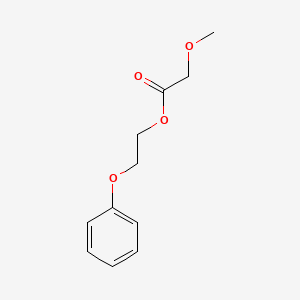



![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
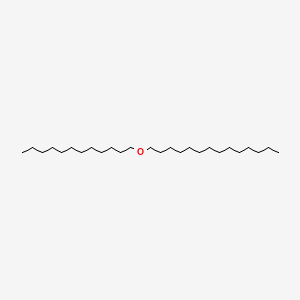
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
